molecular formula C9H8N2O B8592505 7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

Cat. No.: B8592505
M. Wt: 160.17 g/mol
InChI Key: JCPKQRRXIHMKFT-UHFFFAOYSA-N
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Description

7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C9H8N2O/c10-4-7-3-8-6-12-2-1-9(8)11-5-7/h3,5H,1-2,6H2

InChI Key

JCPKQRRXIHMKFT-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1N=CC(=C2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

step 3 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile (1.77 g, 9.09 mmol) obtained in step 2 was dissolved in ethanol (30 mL), acetic acid (9 mL) and zinc (2.60 g) were added thereto, and the mixture was stirred with heating under reflux for 4 hr. The mixture was allowed to cool to room temperature, then filtered through Celite, and the filtrate was concentrated under reduced pressure. To the obtained residue was added a saturated aqueous sodium hydrogen carbonate solution and the mixture was extracted with chloroform. The organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane:ethyl acetate=50:50) to give 7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile (1.06 g, 73%) as a white solid.
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.6 g
Type
catalyst
Reaction Step Two

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